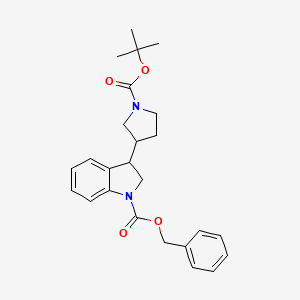

Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate

Description

Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate is a synthetic organic compound featuring an indoline core fused with a pyrrolidine ring, both protected by benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups, respectively. Indoline, a saturated derivative of indole, imparts enhanced conformational stability compared to aromatic heterocycles, making it valuable in medicinal chemistry for drug design and protease inhibition applications. The Boc group serves as a temporary protecting group for amines, enabling selective functionalization during multi-step syntheses.

Properties

IUPAC Name |

benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-25(2,3)31-23(28)26-14-13-19(15-26)21-16-27(22-12-8-7-11-20(21)22)24(29)30-17-18-9-5-4-6-10-18/h4-12,19,21H,13-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSWBGQPCIQBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate typically involves multiple steps:

Formation of the Indoline Core: The indoline core can be synthesized through various methods, including Fischer indole synthesis or transition-metal-catalyzed cyclization reactions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution or cyclization reactions.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the pyrrolidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Final Coupling: The final step involves coupling the indoline core with the Boc-protected pyrrolidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed on the indoline core or the pyrrolidine ring to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the indoline core and the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indoline-2,3-dione derivatives, while reduction can produce indoline or pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate has several notable applications:

- Drug Development : This compound serves as a potential lead in the development of new pharmaceuticals due to its structural features that may interact with biological targets.

- Synthetic Intermediate : It acts as an intermediate in various organic synthesis pathways, facilitating the creation of more complex molecules.

- Biological Studies : The compound can be utilized in studies investigating its mechanism of action on biological systems after deprotection of the amine group.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit significant biological activity. For instance:

- Anticancer Activity : A study demonstrated that related indoline derivatives showed promising results in inhibiting cancer cell proliferation, suggesting that this compound may have similar effects .

- Mechanistic Insights : Research into the mechanism of action revealed that after deprotection, the compound could selectively bind to specific biomolecular targets, enhancing its potential as a therapeutic agent .

- Synthetic Versatility : The compound's ability to undergo various reactions (e.g., substitution and deprotection) makes it a valuable building block in organic synthesis .

Mechanism of Action

The mechanism of action of Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The indoline and pyrrolidine moieties can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Core Heterocycles

- Indoline vs. Indole: The target compound’s indoline core (saturated) contrasts with indole-based analogs (e.g., Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate from ).

- Pyrrolidine vs. Azetidine : Compared to Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate (CAS 1445951-73-4, ), the target’s pyrrolidine ring (5-membered) offers less ring strain than azetidine (4-membered), likely enhancing synthetic accessibility and thermodynamic stability .

Protecting Groups

- Boc vs. Cbz : The dual protection (Boc on pyrrolidine, Cbz on indoline) contrasts with compounds like those in , which feature multiple Boc groups. Multi-Boc protection can complicate deprotection steps but improves intermediate stability during synthesis .

Physicochemical Properties

Biological Activity

Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial activity. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 422.52 g/mol

- CAS Number : 1160248-37-2

- SMILES Notation : O=C(N1CC(C2CN(C(OC(C)(C)C)=O)CC2)C3=C1C=CC=C3)OCC4=CC=CC=C4 .

Synthesis

The synthesis of this compound typically involves the reaction of indoline derivatives with pyrrolidine intermediates under controlled conditions to ensure high yields and purity. The tert-butoxycarbonyl (Boc) group serves as a protecting group during the synthesis, facilitating selective reactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines, including:

- Breast Cancer : In vitro studies indicated that this compound reduced the viability of MDA-MB-231 cells by approximately 55% at a concentration of 10 μM after three days of treatment. In vivo xenograft models further confirmed its tumor-suppressive effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a comparative study, it was found to exhibit notable activity against several bacterial strains, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways and inhibition of cell proliferation by targeting specific kinases involved in cell cycle regulation .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate, and what key intermediates are involved?

- Methodology : The compound is typically synthesized via multi-step reactions involving tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen, followed by coupling with indoline-carboxylate derivatives. Key intermediates include Boc-protected pyrrolidines (e.g., tert-butyl 3-iodopyrrolidine-1-carboxylate) and activated indoline precursors. Reaction conditions often utilize THF/H2O mixtures with oxidizing agents like potassium osmate and sodium periodate for stereochemical control .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT and 2D experiments (COSY, HSQC) to resolve overlapping signals from the indoline and pyrrolidine moieties.

- HPLC : Use reversed-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>97% by GC/HPLC) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with high-resolution instruments.

Q. What role does the Boc group play in the synthesis and stability of this compound?

- Methodology : The Boc group acts as a temporary protective group for the pyrrolidine nitrogen, preventing unwanted side reactions (e.g., nucleophilic attacks) during synthesis. It is removed under acidic conditions (e.g., TFA/DCM) in later stages. Stability studies recommend storing Boc-protected intermediates at 2–8°C under inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve diastereomeric ratios during synthesis?

- Methodology :

- Chiral Catalysts : Use (R)- or (S)-specific ligands (e.g., BINOL derivatives) to enhance enantioselectivity in asymmetric hydrogenation steps.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) may stabilize transition states favoring desired stereoisomers.

- Temperature Control : Lower temperatures (−20°C to 0°C) can reduce epimerization risks during coupling reactions .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

- Methodology :

- X-ray Crystallography : Use SHELX software for single-crystal structure determination to validate bond angles, torsion angles, and stereochemistry .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments.

- Deuteration Studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify <sup>1</sup>H NMR spectra .

Q. How can isotopic labeling track reaction pathways in mechanistic studies involving this compound?

- Methodology :

- <sup>13</sup>C/<sup>2</sup>H Labeling : Introduce isotopes at specific positions (e.g., pyrrolidine C3) to monitor bond cleavage/formation via MS or NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates to identify rate-determining steps .

Q. What crystallographic parameters are critical for refining the compound’s structure using SHELX?

- Methodology :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for accurate intensity measurements.

- Refinement : Apply SHELXL’s least-squares algorithms to optimize parameters like thermal displacement (Ueq) and occupancy factors.

- Validation : Check R-factors (R1 < 0.05) and Flack parameters for enantiopurity confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.